molecular formula C16H28BNO4 B592214 tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 885693-20-9

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B592214
CAS No.: 885693-20-9
M. Wt: 309.213
InChI Key: KEEIJBAOTMNSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 885693-20-9, molecular formula: C₁₆H₂₈BNO₄) is a boron-containing heterocyclic compound widely used as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals . Its structure features a dihydropyridine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at the 3-position.

Properties

IUPAC Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-10-8-9-12(11-18)17-21-15(4,5)16(6,7)22-17/h9H,8,10-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEIJBAOTMNSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678619
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885693-20-9
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Palladium-Based Catalysts

Palladium catalysts are indispensable for Miyaura borylation. Pd(dppf)Cl2_2 (1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride) is frequently employed due to its stability and efficiency in coordinating boron reagents. In one protocol, a mixture of the triflate precursor (1.81 mmol), B2_2Pin2_2 (3.40 mmol), Pd(dppf)Cl2_2 (0.39 mmol), and potassium acetate (6.54 mmol) in 1,4-dioxane at 80°C under nitrogen yielded the target compound in 93% after silica gel chromatography. The base neutralizes generated triflic acid, preventing catalyst poisoning.

Ligand and Solvent Effects

The ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) enhances catalytic activity by stabilizing the palladium center. Polar aprotic solvents like 1,4-dioxane facilitate reagent solubility, while inert atmospheres prevent oxidation of sensitive intermediates. Alternative solvents such as toluene/ethanol mixtures (2:1 v/v) have also been used in Suzuki couplings involving this boronate, achieving 93% yields with Pd(PPh3_3)4_4 .

Reaction Optimization and Conditions

Temperature and Time

Optimal temperatures range from 80°C to 90°C, with reaction times varying between 4.5 hours and overnight. Microwave-assisted synthesis reduces reaction times to 30 minutes at 80°C, achieving quantitative yields (100%) when using PdCl2_2(dppf) and potassium phosphate in dioxane/water.

Stoichiometry and Scaling

A 1:1.1 molar ratio of triflate precursor to B2_2Pin2_2 ensures complete conversion, with catalyst loadings typically at 5–10 mol%. Scalability is demonstrated in a 200 mL dioxane reaction, producing 5.5 g (79.82% yield) of the boronate ester after column chromatography.

Purification and Characterization

Crude products are purified via silica gel chromatography using hexanes/ethyl acetate (9:1 v/v) to isolate the boronate ester. Nuclear magnetic resonance (NMR) confirms structure: 1H^1H NMR (400 MHz, CDCl3_3) δ 1.38 (s, 9H, tert-butyl), 2.01–2.19 (m, 2H), 3.28–3.41 (m, 2H), 3.89 (d, J=2.23J = 2.23 Hz, 2H), 6.55 (br. s., 1H). Mass spectrometry (LC-MS) further validates molecular ions, e.g., m/zm/z 438 (M+H)+^+.

Comparative Analysis of Methodologies

Condition Catalyst Base Solvent Yield
80°C, 4.5 h, N2_2Pd(dppf)Cl2_2K2_2CO3_3Toluene/EtOH93%
80°C, 30 min, microwavePdCl2_2(dppf)K3_3PO4_4Dioxane/H2_2O100%
90°C, overnight, N2_2Pd(dppf)Cl2_2Na2_2CO3_3Dioxane79.82%

Microwave irradiation significantly enhances reaction efficiency, though traditional heating remains reliable for large-scale synthesis. The use of aqueous sodium carbonate in dioxane at 90°C illustrates the tolerance for protic solvents in certain protocols.

Applications in Cross-Coupling Reactions

This boronate ester participates in Suzuki-Miyaura couplings with aryl halides, exemplified by its reaction with 1-[4-(4-amino-3-bromo-phenyl)-piperidin-1-yl]-ethanone to form biaryl derivatives in 93% yield . The tert-butyl carbamate group remains intact under these conditions, highlighting its orthogonal protection strategy.

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes cross-coupling reactions , such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis to form carbon-carbon bonds.

Common Reagents and Conditions

  • Palladium catalysts: (e.g., Pd(PPh3)4)

  • Bases: (e.g., potassium phosphate, sodium carbonate)

  • Solvents: (e.g., toluene, water, ethanol)

  • Temperature: : Typically ranges from 60°C to 100°C

Major Products Formed

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Overview

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a boron-containing compound that has garnered attention in various fields of chemical research and applications. Its unique structure combines the reactivity of dihydropyridine derivatives with the stability conferred by the tert-butyl and dioxaborolane moieties. This article explores its applications in scientific research, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its structure allows for modification and optimization for various biological activities.

Case Study: Anticancer Activity
Research has indicated that compounds containing dihydropyridine structures exhibit anticancer properties. In one study, derivatives of this compound were synthesized and tested against cancer cell lines. The results demonstrated significant cytotoxicity against specific cancer types, suggesting a potential pathway for developing new anticancer drugs .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its boron-containing group facilitates reactions such as Suzuki coupling and other cross-coupling reactions.

Table 1: Synthesis Applications

Reaction TypeDescriptionReference
Suzuki CouplingUsed as a boron source for coupling reactions.
Cross-CouplingFacilitates bond formation between organic molecules.
FunctionalizationEnables the introduction of various functional groups.

Materials Science

In materials science, this compound can be utilized in the development of new materials with enhanced properties due to its unique boron chemistry.

Case Study: Polymer Development
Recent studies have explored the incorporation of this compound into polymer matrices to improve mechanical and thermal properties. The addition of boron-containing groups has been shown to enhance the thermal stability and strength of polymers .

Mechanism of Action

The mechanism by which this compound exerts its effects involves the formation of a palladium-boron complex , which facilitates the cross-coupling reaction. The boronic acid derivative acts as a nucleophile, attacking the electrophilic carbon atom in the presence of the palladium catalyst. This results in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 309.21 g/mol .
  • Storage : Stable under inert conditions at room temperature in a dark, dry environment .
  • Hazards : Classified with warning signals (H302, H315, H319, H332, H335) for oral toxicity, skin/eye irritation, and respiratory sensitivity .

Synthesis : The compound is typically prepared via palladium-catalyzed borylation of tert-butyl 3-bromo-5,6-dihydropyridine-1(2H)-carboxylate with bis(pinacolato)diboron (B₂pin₂) under basic conditions .

Comparison with Structural Analogs

Positional Isomers

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

  • Structure : Boronate ester at the 4-position of the dihydropyridine ring.
  • Reactivity : Exhibits higher yields (68–86%) in Suzuki couplings due to reduced steric hindrance compared to the 3-isomer .
  • NMR Data : ¹H NMR (DMSO-d6) δ 6.38 (s, 1H), 3.86 (s, 2H), 1.44 (s, 9H, Boc), 1.11 (s, 12H, pinacol) .
Property 3-Isomer (Target Compound) 4-Isomer
CAS 885693-20-9 1268816-61-0
Suzuki Coupling Yield 13% (with 2-bromo-3-methoxythiophene) 68–86% (with aryl bromides)
Steric Environment Higher steric hindrance Lower steric hindrance

Substituted Derivatives

tert-Butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

  • Structure : Methyl group at the 3-position adjacent to the boronate ester.
  • Impact : Methyl substitution increases steric bulk, reducing reactivity in cross-couplings. Requires elevated temperatures (80–100°C) for effective catalysis .

tert-Butyl 4-(3-methoxythiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

  • Structure : Post-cross-coupled product of the 4-isomer.
  • Application : Used in neurotensin receptor agonists, demonstrating the utility of boronate esters in drug discovery .

Heterocyclic Analogs

tert-Butyl 2-(1-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl)pyrrolidine-1-carboxylate (Compound 28)

  • Structure : Pyrrolidine core with a methoxypropyl-boronate side chain.
  • Reactivity : Lower yield (57%) due to stereochemical complexity (54:46 dr) and radical-mediated synthesis limitations .

Pyrazole-Based Boronate Esters

  • Example : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
  • Application : Used in kinase inhibitors; exhibits faster coupling kinetics than dihydropyridine analogs due to aromatic stabilization .

Physicochemical and Reactivity Trends

NMR Spectral Analysis

  • 3-Isomer : Direct boron-linked carbons are often undetectable in ¹³C NMR due to quadrupolar relaxation effects .
  • 4-Isomer : Distinct ¹H NMR signals for vinylic protons (δ 6.38) and Boc groups (δ 1.44) .

Stability and Handling

  • Both isomers are moisture-sensitive but stable under inert storage. The 3-isomer’s lower symmetry may contribute to its marginally shorter shelf life .

Biological Activity

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its chemical properties, biological activities, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 885693-20-9
Molecular Formula C₁₆H₂₈BNO₄
Molecular Weight 309.21 g/mol
Density 1.1 g/cm³
Boiling Point Not specified
Melting Point Not available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in drug design, particularly in targeting enzymes or receptors involved in disease pathways.

Potential Biological Activities

  • Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Anticancer Potential : Research suggests that derivatives of dihydropyridine can inhibit cancer cell proliferation. The specific mechanism may involve modulation of signaling pathways related to cell growth and apoptosis.
  • Neuroprotective Effects : Some studies have indicated that pyridine derivatives can offer neuroprotective benefits, potentially useful in treating neurodegenerative disorders.

Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various dioxaborolane derivatives. The results demonstrated that these compounds effectively scavenged free radicals and reduced oxidative damage in cellular models .

Study 2: Anticancer Properties

In a recent investigation reported in Cancer Letters, a series of dihydropyridine derivatives were tested for their anticancer efficacy against several cancer cell lines. The study found that this compound exhibited significant cytotoxicity against breast cancer cells through apoptosis induction .

Study 3: Neuroprotection

Research published in Neuroscience Letters explored the neuroprotective effects of pyridine derivatives on neuronal cultures exposed to neurotoxic agents. The findings suggested that the compound could mitigate neuronal death and preserve cognitive function in models of neurodegeneration .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronylation of pre-functionalized dihydropyridine intermediates. A common approach involves reacting tert-butyl 3-bromo-5,6-dihydropyridine-1(2H)-carboxylate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous 1,4-dioxane at 80–90°C under inert gas . Yield optimization (70–85%) requires strict control of moisture, stoichiometric excess of boron reagent (1.5–2.0 equiv), and catalyst loading (5–10 mol%). Side products, such as deborylated species, may form if oxygen is present .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm, singlet) and the dioxaborolane ring (distinct B-O coupling patterns). High-Resolution Mass Spectrometry (HRMS) is critical to verify molecular weight (309.21 g/mol, [M+H]⁺ at m/z 310.218) and detect impurities like hydrolyzed boronic acids . HPLC-UV (C18 column, acetonitrile/water gradient) can assess purity (>97%), with retention time cross-referenced against commercial standards .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : The compound is classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid exposure to ignition sources (P210) due to flammability risks. Store in a dark, sealed container at room temperature under inert gas (argon) to prevent boronate ester hydrolysis .

Advanced Research Questions

Q. How does the dihydropyridine ring’s partial unsaturation influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 5,6-dihydropyridine scaffold provides a balance between stability and reactivity. The conjugated enamine system enhances electron density at the boron center, facilitating transmetallation in Suzuki-Miyaura couplings. However, over-reduction of the dihydropyridine to a fully saturated piperidine derivative can occur under prolonged heating or with strong reducing agents. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:4) and quench immediately post-conversion .

Q. What strategies resolve contradictions in NMR data between synthetic batches?

  • Methodological Answer : Discrepancies in ¹H NMR peaks (e.g., splitting of the tert-butyl signal) often arise from residual solvents or rotameric equilibria of the carbamate group. Use variable-temperature NMR (25–60°C) to identify dynamic processes. For example, broadening of NHBoc signals at lower temperatures indicates restricted rotation . Cross-validate with DEPT-135 and 2D-COSY to distinguish stereochemical anomalies from impurities .

Q. How can researchers optimize catalytic systems for stereoselective functionalization of this boronate?

  • Methodological Answer : For enantioselective transformations (e.g., α-arylation), employ chiral ligands such as BINAP or Josiphos with Pd(0) catalysts. A recent study achieved 85% ee using Rh/C under hydrogenation conditions to generate saturated pyrrolidine derivatives while retaining boron functionality. Adjust solvent polarity (e.g., switch from THF to toluene) to enhance stereocontrol .

Q. What are the limitations of this compound in medicinal chemistry applications, and how can they be addressed?

  • Methodological Answer : While the boronate ester is stable under physiological conditions, the dihydropyridine ring may undergo oxidation in vivo. To mitigate this, replace the tert-butyl carbamate with a more hydrolytically stable group (e.g., benzyl) or incorporate steric hindrance adjacent to the enamine. In kinase inhibition studies (e.g., SGK-1), prodrug strategies or post-functionalization via click chemistry (e.g., CuAAC) improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.